![molecular formula C21H25N3O B5539770 N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction The compound of interest belongs to a class of chemicals known for their significant synthetic and pharmacological potential. Its derivatives, including various quinoline and naphthyridine carboxamides, are explored for their potential in medicinal chemistry, especially as inhibitors and therapeutic agents.
Synthesis Analysis The synthesis of this compound is usually based on multistep chemical procedures that involve the formation of key intermediates and subsequent cyclization reactions. Methods might include adaptations of the Pfitzinger synthesis, followed by thermal decarboxylation and coupling with dimethylamino compounds, as demonstrated in the preparation of related quinoline derivatives (Deady et al., 1997).
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide and its derivatives have been extensively studied for their potential anticancer properties. Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Some compounds in this series displayed significant in vivo efficacy against colon 38 tumors in mice, highlighting their therapeutic potential in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Matiaids et al. (2013) conducted a study focusing on the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents. The structure of N-[2-(dimethylamino) ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide was confirmed, and these compounds showed promising results in inhibiting cancer cell growth (Matiaids, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).
DNA-Intercalating Agents
The compound's derivatives have been identified as DNA-intercalating agents, which can be leveraged in antitumor treatments. Atwell et al. (1989) synthesized phenyl-substituted derivatives and evaluated their in vivo antitumor activity, demonstrating that the presence of a phenyl ring coplanar with the quinoline is necessary for effective DNA intercalation (Atwell, Baguley, & Denny, 1989).
Radioimaging Applications
Matarrese et al. (2001) explored the potential of novel quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This study highlights the versatility of these compounds in medical imaging and diagnostics (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Anticonvulsant Activity
Research by Stanton and Ackerman (1983) revealed the anticonvulsant properties of some tetracyclic indole derivatives, including compounds with N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. This indicates potential applications in the treatment of neurological disorders (Stanton & Ackerman, 1983).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research by Mahesh et al. (2011) explored the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, including the use of derivatives of N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. These compounds showed promise in the management of conditions like depression, indicating their potential use in neuropsychiatric treatment (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Topoisomerase Inhibitors
Deady et al. (1997) synthesized a series of tetracyclic quinoline- and quinoxalinecarboxamides to evaluate their cytotoxicities in murine human tumor cell lines. These compounds are potential topoisomerase inhibitors and exhibit cytotoxicity comparable to known inhibitors, highlighting their relevance in cancer therapy (Deady, Kaye, Finlay, Baguley, & Denny, 1997).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-24(2)19-9-18(16-5-3-4-6-17(16)22-19)23-20(25)21-10-13-7-14(11-21)15(8-13)12-21/h3-6,9,13-15H,7-8,10-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXDCLDEVFFGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C34CC5CC(C3)C(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

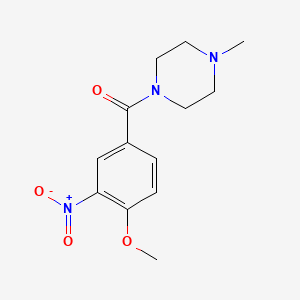
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
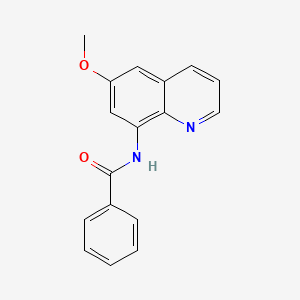
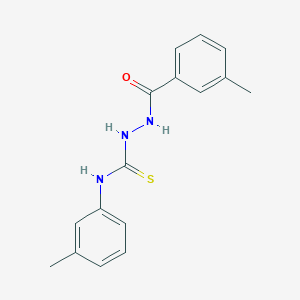

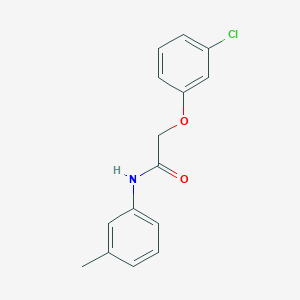
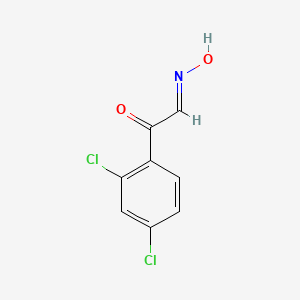

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

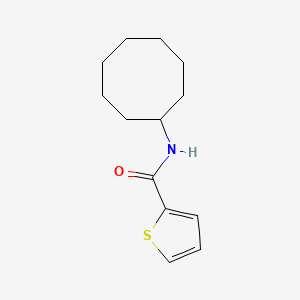
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

